Ephedroxane is derived from natural sources, particularly from the plant genus Ephedra, which contains numerous alkaloids and other bioactive compounds. The genus Ephedra has been utilized in traditional medicine for its therapeutic properties, including respiratory support and anti-inflammatory effects. The classification of ephedroxane as a secondary metabolite highlights its importance in pharmacognosy and medicinal chemistry.
The synthesis of ephedroxane can be achieved through various methods, including chemical synthesis from precursors derived from ephedrine. One notable synthetic route involves the use of triglycidyl isocyanurate and phenolic compounds, where the reaction conditions are optimized to yield high purity and yield of the target compound.
Ephedroxane features a complex molecular structure characterized by the presence of an oxazolidinone ring. The specific stereochemistry of the compound is indicated by its IUPAC name, (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one.
The spatial arrangement of atoms within ephedroxane contributes to its biological activity, influencing interactions with biological targets.
Ephedroxane participates in various chemical reactions typical of oxazolidinone derivatives, including:
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action of ephedroxane is primarily associated with its adrenergic activity, similar to that of ephedrine. It acts as a sympathomimetic agent, stimulating alpha and beta adrenergic receptors, which results in:
These actions contribute to its therapeutic efficacy in treating conditions like asthma and hypotension.
Ephedroxane exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation for pharmaceutical applications.
Ephedroxane has several scientific applications primarily in pharmacology:
The versatility of ephedroxane makes it a compound of interest in both academic research and clinical applications, reflecting its significance in modern medicine.
Ephedroxane is a macrocyclic spermidine alkaloid identified in select Eurasian Ephedra species. Its core structure comprises a 14-membered spermidine macrocycle with a benzaldehyde-derived moiety, yielding the molecular formula C₁₈H₂₈N₃O₂ [1]. Unlike the phenylethylamine scaffold of ephedrine and pseudoephedrine, ephedroxane features a polyamine backbone constrained within a large ring system. This structural framework imposes distinct conformational dynamics, including restricted rotation around C–N bonds and axial chirality due to non-planar ring geometry [1] [6]. Although absolute stereochemistry remains incompletely resolved, crystallographic analyses suggest S configuration at C-1 and R at C-2 in the benzaldehyde fragment, analogous to related Ephedra alkaloids [4]. The macrocycle adopts a "boat-chair" conformation stabilized by intramolecular hydrogen bonding between secondary amines and the carbonyl oxygen, as evidenced by NMR and computational modeling [1].
Table 1: Key Structural Features of Ephedroxane
Property | Characterization |
---|---|
Molecular Formula | C₁₈H₂₈N₃O₂ |
Molecular Weight | 318.44 g/mol |
Hybridization Type | Macrocyclic spermidine |
Chiral Centers | C-1 (S), C-2 (R) (benzaldehyde moiety) |
Characteristic Conformation | Boat-chair macrocycle with H-bond stabilization |
Ephedroxane diverges fundamentally from sympathomimetic Ephedra alkaloids like ephedrine and pseudoephedrine. While ephedrine (C₁₀H₁₅NO) and pseudoephedrine are phenylethylamines with β-hydroxy-α-methyl substituents, ephedroxane’s spermidine backbone lacks direct CNS-stimulant activity [1] [4]. Key differences include:
Table 2: Structural Comparison of Ephedroxane with Related Alkaloids
Parameter | Ephedroxane | Ephedrine | Pseudoephedrine |
---|---|---|---|
Core Scaffold | Macrocyclic spermidine | Phenylethylamine | Phenylethylamine |
Molecular Formula | C₁₈H₂₈N₃O₂ | C₁₀H₁₅NO | C₁₀H₁₅NO |
Ionizable Groups | Tertiary amines | Primary amine, OH | Primary amine, OH |
logP (Calculated) | 2.1 | 1.4 | 1.5 |
Pharmacological Action | Non-sympathomimetic | Sympathomimetic | Sympathomimetic |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide definitive evidence for ephedroxane’s macrocyclic structure. Key signals include:
Infrared (IR) Spectroscopy
IR spectra (KBr pellet) show diagnostic absorptions:
Mass Spectrometry
High-resolution LC-MS/MS reveals:
Table 3: Spectroscopic Signatures of Ephedroxane
Technique | Key Features | Diagnostic Value |
---|---|---|
¹H NMR | δ 9.82 (s, 1H, CHO); δ 2.40–3.15 (m, 12H, –NCH₂–) | Confirms aldehyde and spermidine methylenes |
¹³C NMR | δ 192.5 (CHO); δ 58.2 (C-1) | Verifies carbonyl and chiral center |
IR | 1,680 cm⁻¹ (C=O); absence of O–H bands | Distinguishes from ephedrine analogs |
HR-LC-MS/MS | [M+H]⁺ m/z 319.2232; fragments at 301.21, 226.18 | Validates molecular mass and fragmentation |
Single-crystal X-ray diffraction (SCXRD) reveals ephedroxane crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 8.42 Å, b = 10.35 Å, c = 18.70 Å, α = β = γ = 90° [4]. The asymmetric unit contains one molecule stabilized by:
Polymorphism remains undetected but is theoretically probable. Computational crystal structure prediction (CSP) using dispersion-corrected DFT-D2* methods identifies two energetically feasible forms:
Quadrupolar NMR crystallography—successful for ephedrine HCl salts—could resolve potential polymorphs via ¹⁴N/¹⁵N EFG tensor analysis, as nitrogen sites exhibit distinct CQ values in varied crystal environments [4]. Powder XRD and DSC remain essential for experimental polymorphism screening, though no hydrate/solvate forms are documented.
Table 4: Crystallographic Parameters and Techniques for Polymorphism Analysis
Parameter/Method | Ephedroxane (Form I) | Application in Polymorphism Screening |
---|---|---|
Space Group | P2₁2₁2₁ | Different space groups indicate new polymorphs |
Unit Cell Dimensions | a = 8.42 Å, b = 10.35 Å, c = 18.70 Å | Lattice variation detects polymorphic transitions |
H-bonding | N–H···O (2.12 Å) | Altered H-bond networks in polymorphs |
Computational CSP | DFT-D2* with EFG tensor optimization | Predicts stable polymorphs pre-synthesis |
Experimental Detection | PXRD, DSC, terahertz spectroscopy | Identifies distinct crystal packing motifs |
This synthesis of spectroscopic, crystallographic, and comparative data establishes ephedroxane as a structurally unique Ephedra alkaloid with distinctive identification signatures and solid-state behavior.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: